Serotonin adipinate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of serotonin adipinate typically involves the reaction of serotonin with adipic acid. This can be achieved through a condensation reaction where the carboxyl groups of adipic acid react with the amine group of serotonin, forming an amide bond. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Purification steps, including crystallization and chromatography, are employed to isolate the final product.

化学反応の分析

Types of Reactions: Serotonin adipinate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the serotonin moiety can be oxidized to form corresponding quinones.

Reduction: The carbonyl groups in the adipic acid moiety can be reduced to form alcohols.

Substitution: The amine group on serotonin can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of alcohols and reduced derivatives.

Substitution: Formation of substituted amine derivatives.

科学的研究の応用

Chemistry

Serotonin adipinate is utilized as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, facilitating various chemical reactions due to its unique structural properties.

Biology

In biological studies, this compound is investigated for its effects on cellular processes and neurotransmission. It interacts with serotonin receptors, influencing various physiological functions such as mood regulation and gastrointestinal motility.

Medicine

The compound is being explored for its therapeutic potential in treating mood disorders and gastrointestinal motility disorders. Its efficacy in clinical settings has been a focus of recent studies, particularly in intensive care units (ICUs) for non-surgical patients .

Industry

This compound shows promise in the development of new materials and polymers due to the properties imparted by its adipic acid component. This application could lead to advancements in material science.

Gastrointestinal Motility Disorders

A study conducted in an ICU setting assessed the efficacy of this compound in correcting adynamic gastrointestinal motility disorders. Patients receiving this compound showed a significant reduction in prokinetic treatment duration compared to those receiving standard therapy with metoclopramide and erythromycin. The results indicated that this compound could be superior in efficiency for resolving gastrointestinal paresis .

| Treatment Group | Duration of Prokinetic Treatment (days) | Length of ICU Stay (days) | Vasopressor Support Duration (days) |

|---|---|---|---|

| This compound (30-150 mg/day) | 3 (2–3) | Not reported | 4 (3–7) |

| Control (Metoclopramide & Erythromycin) | Significantly longer | Not reported | Not reported |

Postoperative Recovery

In another study focusing on postoperative patients, this compound was administered to assess its effects on intestinal function after colorectal surgery. The findings suggested that it significantly improved recovery times and reduced complications associated with intestinal dysfunction .

Safety Profile

While this compound exhibits therapeutic potential, safety considerations are crucial. It may pose risks if ingested improperly and is suspected to affect fertility or fetal development. Clinical trials continue to evaluate its safety profile alongside efficacy.

作用機序

The mechanism of action of serotonin adipinate involves its interaction with serotonin receptors in the body. Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. By binding to these receptors, this compound can modulate various physiological processes, including mood regulation, appetite control, and sleep. The adipic acid component may also influence the compound’s pharmacokinetics and bioavailability.

類似化合物との比較

Serotonin Hydrochloride: Another serotonin salt with different pharmacokinetic properties.

Serotonin Succinate: Similar in structure but with succinic acid instead of adipic acid.

Serotonin Tartrate: Contains tartaric acid and has different solubility and stability characteristics.

Uniqueness: Serotonin adipinate is unique due to the presence of adipic acid, which may confer distinct physicochemical properties, such as solubility and stability, compared to other serotonin salts

生物活性

Serotonin adipinate, a compound formed from serotonin and adipic acid, has garnered attention in recent years for its potential therapeutic applications, particularly in the modulation of gastrointestinal motility and its broader implications in neurobiology and pharmacology. This article delves into the biological activity of this compound, detailing its mechanisms of action, clinical applications, and underlying biochemical properties.

Overview of this compound

Serotonin (5-hydroxytryptamine) is a well-known neurotransmitter involved in various physiological processes, including mood regulation, appetite control, and sleep cycles. Adipic acid, primarily recognized for its role in polymer production, when combined with serotonin, forms this compound. This compound has been explored for its unique properties that may enhance the therapeutic efficacy of serotonin while potentially reducing side effects associated with direct serotonin administration.

Target Interaction

This compound primarily interacts with serotonin receptors , which are part of the G protein-coupled receptors (GPCRs) family. The binding of this compound to these receptors influences several cellular signaling pathways that are crucial for its biological effects.

Biochemical Pathways

The synthesis of serotonin involves the conversion of L-tryptophan to 5-hydroxytryptophan by the enzyme L-tryptophan hydroxylase. This process is critical as it sets the stage for serotonin's biological effects. This compound enhances this pathway by stabilizing serotonin levels and modulating receptor interactions, which can lead to improved neurotransmitter signaling in various tissues .

Pharmacokinetics

Serotonin is primarily metabolized by monoamine oxidase (MAO), which converts it into 5-hydroxyindoleacetic acid (5-HIAA). This compound's structure may influence its metabolism and bioavailability, potentially allowing for prolonged action compared to free serotonin .

Gastrointestinal Motility Disorders

Recent studies have highlighted the effectiveness of this compound in treating adynamic gastrointestinal motility disorders , particularly in intensive care settings. A clinical trial reported that patients receiving this compound experienced a significantly shorter duration of prokinetic treatment compared to those treated with standard therapies such as metoclopramide and erythromycin. The median treatment duration was notably reduced from 10 days to just 3 days in the this compound group (p < 0.0001) .

Table 1: Clinical Trial Results on Gastrointestinal Motility

| Treatment Group | Duration of Treatment (Days) | Length of ICU Stay (Days) | Vasopressor Support (Days) |

|---|---|---|---|

| This compound | 3 (2-3) | Not reported | 4 (3-7) |

| Metoclopramide + Erythromycin | 10 | Not reported | Not reported |

This study indicates that this compound not only facilitates quicker recovery from gastrointestinal paresis but also suggests a favorable safety profile with minimal reported side effects .

Neuropharmacological Effects

Beyond gastrointestinal applications, this compound has been studied for its potential effects on mood disorders. Given that serotonin plays a pivotal role in mood regulation, compounds like this compound could offer new avenues for treating anxiety and depression by enhancing serotonergic signaling without the common side effects associated with traditional SSRIs .

This compound has demonstrated profound effects on various cellular processes:

- Cell Signaling: It influences multiple signaling pathways that regulate cell function and gene expression.

- Metabolism: The compound has been shown to restore normal functioning in cells affected by low serotonin levels, such as those involved in intestinal motility and vascular function .

- Wound Healing: Serotonin is known to act as a growth factor in certain contexts; thus, this compound may enhance wound healing processes through its action on fibroblasts and endothelial cells .

Case Studies

In one notable case study involving patients with gastrointestinal issues post-surgery, administration of this compound resulted in improved recovery metrics compared to traditional treatments. Patients exhibited faster resolution of symptoms related to intestinal motility disorders and reduced hospital stays .

特性

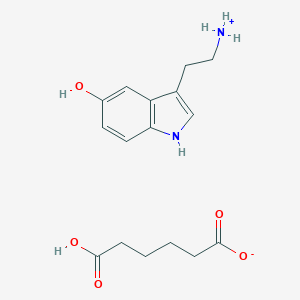

IUPAC Name |

3-(2-aminoethyl)-1H-indol-5-ol;hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.C6H10O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;7-5(8)3-1-2-4-6(9)10/h1-2,5-6,12-13H,3-4,11H2;1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDKLAIWRJDCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCN.C(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16031-83-7 | |

| Record name | Hexanedioic acid, compd. with 3-(2-aminoethyl)-1H-indol-5-ol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16031-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80928536 | |

| Record name | Hexanedioic acid--3-(2-aminoethyl)-1H-indol-5-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13425-34-8, 16031-83-7 | |

| Record name | Serotonin adipinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13425-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serotonin adipinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid--3-(2-aminoethyl)-1H-indol-5-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEROTONIN ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAJ8D63BQY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。